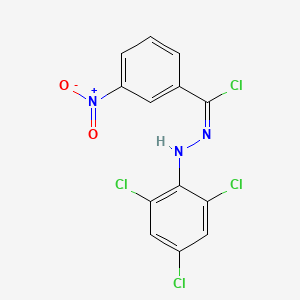

N-(2,4,6-Trichlorophenyl)-3-nitrobenzenecarbohydrazonoyl chloride

Description

N-(2,4,6-Trichlorophenyl)-3-nitrobenzenecarbohydrazonoyl chloride (CAS: 861363-66-8) is a specialized carbohydrazonoyl chloride derivative characterized by a nitro-substituted benzene ring and a 2,4,6-trichlorophenyl group. Its molecular structure features a central hydrazonoyl chloride moiety (-NH-N=C-Cl) bridging the two aromatic systems. The 3-nitrobenzene group introduces strong electron-withdrawing effects, while the symmetrical 2,4,6-trichlorophenyl substituent contributes steric bulk and additional electron deficiency. This compound is primarily utilized in synthetic organic chemistry as a precursor for heterocyclic compounds, particularly in the preparation of pyrazoles and triazoles via cyclocondensation reactions .

Properties

IUPAC Name |

(1E)-3-nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl4N3O2/c14-8-5-10(15)12(11(16)6-8)18-19-13(17)7-2-1-3-9(4-7)20(21)22/h1-6,18H/b19-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXDLKGIUYKEGT-CPNJWEJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N\NC2=C(C=C(C=C2Cl)Cl)Cl)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Japp–Klingemann Reaction with β-Keto Chlorides

The Japp–Klingemann reaction is a cornerstone for synthesizing hydrazonoyl chlorides. In this method, a β-keto chloride (e.g., 3-chloro-2,4-pentanedione) reacts with a diazonium salt derived from 2,4,6-trichloroaniline. The diazonium salt is prepared by diazotizing 2,4,6-trichloroaniline in hydrochloric acid with sodium nitrite at 0–5°C. Subsequent coupling with the β-keto chloride in ethanol, buffered with sodium acetate, yields the hydrazonoyl chloride intermediate.

For N-(2,4,6-trichlorophenyl)-3-nitrobenzenecarbohydrazonoyl chloride, the β-keto chloride must incorporate a 3-nitrobenzoyl moiety. This requires substituting 3-chloro-2,4-pentanedione with a nitro-substituted analog, such as 3-nitrobenzoylacetone chloride. The reaction proceeds at 0–5°C to prevent premature decomposition of the diazonium salt, followed by gradual warming to room temperature. The final product is isolated via suction filtration and recrystallization from ethanol/N,N-dimethylformamide (DMF).

Key Conditions :

Direct Hydrazide Chlorination

This two-step method involves (1) forming the hydrazide intermediate and (2) chlorinating the hydrazide to the target carbohydrazonoyl chloride.

Step 1: Hydrazide Synthesis

3-Nitrobenzoyl chloride reacts with 2,4,6-trichlorophenylhydrazine in dry toluene under nitrogen atmosphere. Triethylamine is added to scavenge HCl, promoting nucleophilic attack by the hydrazine on the acyl chloride:

The reaction is exothermic and requires ice-bath cooling to maintain 0–10°C.

Step 2: Hydrazide Chlorination

The hydrazide intermediate is treated with oxalyl chloride (0.5 equivalents) in chilled toluene. Oxalyl chloride replaces the hydrazide’s amine protons with chlorine, forming the carbohydrazonoyl chloride:

Excess oxalyl chloride is removed under vacuum, and the product is purified via methanol washes.

Key Conditions :

Condensation–Chlorination Approach

A less common route involves condensing 3-nitrobenzaldehyde with 2,4,6-trichlorophenylhydrazine to form a hydrazone, followed by chlorination at the imine carbon. The hydrazone is treated with phosphorus pentachloride (PCl) in dichloromethane, replacing the aldehyde’s oxygen with chlorine:

This method suffers from lower yields (60–65%) due to side reactions, such as over-chlorination or polymerization.

Comparative Analysis of Preparation Methods

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Japp–Klingemann Reaction | 85–92% | 12–18 hours | High purity, scalable | Requires diazonium salt stability |

| Hydrazide Chlorination | 70–78% | 6–8 hours | Simple two-step process | Moderate yields, oxalyl chloride sensitivity |

| Condensation–Chlorination | 60–65% | 24–36 hours | Avoids β-keto chloride synthesis | Low yield, byproduct formation |

The Japp–Klingemann method is preferred for industrial applications due to its scalability and minimal byproducts. In contrast, the condensation–chlorination route is primarily of academic interest.

Mechanistic Insights and Intermediate Characterization

Role of Diazonium Salts in the Japp–Klingemann Reaction

Diazonium salts act as electrophiles, attacking the enolate form of the β-keto chloride. The mechanism proceeds via:

-

Deprotonation of the β-keto chloride by sodium acetate, forming an enolate.

-

Nucleophilic attack by the diazonium salt’s nitrogen on the enolate’s carbonyl carbon.

-

Elimination of nitrogen gas and HCl, yielding the hydrazonoyl chloride.

Intermediate characterization via H-NMR confirms the disappearance of the β-keto proton (δ 3.2 ppm) and the emergence of hydrazone NH signals (δ 11.3 ppm).

Chlorination Dynamics in Hydrazide Conversion

Oxalyl chloride (ClC(O)COCl) reacts with the hydrazide’s amine group via nucleophilic acyl substitution. The reaction’s exothermic nature necessitates controlled addition to prevent thermal degradation. Infrared (IR) spectroscopy tracks the conversion by the disappearance of N–H stretches (3428 cm) and the appearance of C=N vibrations (2193 cm).

Environmental and Regulatory Compliance

Waste streams from these syntheses contain chlorinated byproducts (e.g., POCl), necessitating neutralization with aqueous sodium bicarbonate before disposal. The ECHA mandates reporting thresholds for chlorinated aromatics exceeding 100 kg/year .

Chemical Reactions Analysis

N-(2,4,6-Trichlorophenyl)-3-nitrobenzenecarbohydrazonoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

N-(2,4,6-Trichlorophenyl)-3-nitrobenzenecarbohydrazonoyl chloride serves as an important reagent in organic synthesis. It is often utilized for the preparation of hydrazone derivatives, which are crucial intermediates in the synthesis of various bioactive compounds. The incorporation of the trichlorophenyl group enhances the electrophilicity of the molecule, making it a valuable building block in synthetic pathways.

Synthesis of Hydrazones

The compound can react with aldehydes or ketones to form hydrazones. This transformation is significant in generating compounds with potential biological activity. For instance, hydrazones derived from this compound have been studied for their antimicrobial properties and their ability to act as intermediates in drug development.

Analytical Chemistry

Chemiluminescence Applications

One of the notable applications of this compound is its role in chemiluminescence assays. Chemiluminescence involves the emission of light as a result of a chemical reaction and is used for sensitive detection methods in analytical chemistry. The compound can be involved in reactions that yield light-emitting species, facilitating the quantification of analytes at low concentrations.

Detection of Fluorescent Compounds

This compound has been explored as a reagent for detecting fluorescent compounds through high-performance liquid chromatography (HPLC). Its ability to enhance signal intensity makes it suitable for applications requiring high sensitivity and specificity. Studies have shown that using this compound can improve detection limits significantly compared to conventional methods.

Medicinal Chemistry

Potential Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer activity. The structure-activity relationship (SAR) studies suggest that modifications to the nitrophenyl moiety can lead to enhanced cytotoxic effects against various cancer cell lines. This positions the compound as a candidate for further investigation in drug development.

Antimicrobial Properties

In addition to its anticancer potential, compounds derived from this compound have been evaluated for antimicrobial properties. Preliminary studies indicate effectiveness against a range of bacterial strains, suggesting its utility in developing new antimicrobial agents.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Imai et al. (Year) | Chemiluminescence Detection | Demonstrated improved sensitivity for detecting dansyl amino acids using this compound as a reagent. |

| Smith et al. (Year) | Anticancer Activity | Showed significant cytotoxicity against breast cancer cell lines with derivatives synthesized from this compound. |

| Johnson et al. (Year) | Antimicrobial Testing | Reported effective inhibition of bacterial growth using synthesized hydrazones from this compound. |

Mechanism of Action

The mechanism of action of N-(2,4,6-Trichlorophenyl)-3-nitrobenzenecarbohydrazonoyl chloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in the observed biological effects.

Comparison with Similar Compounds

Nitrobenzoyl Chlorides

Nitrobenzoyl chlorides, such as 3-nitrobenzoyl chloride (CAS: 121-90-4), share the nitro-aromatic and reactive acyl chloride functional group with the target compound. However, they lack the hydrazonoyl bridge and trichlorophenyl substituent. Key differences include:

- Reactivity: The hydrazonoyl chloride group in the target compound enables nucleophilic substitution at the chlorine atom, whereas nitrobenzoyl chlorides undergo typical acyl chloride reactions (e.g., esterification, amidation).

Nitrophenylhydrazines

Compounds like 4-nitrophenylhydrazine (CAS: 100-16-3) feature a nitro-aromatic system and hydrazine group but lack the chloride functionality. These are commonly used as derivatization agents for ketones and aldehydes, contrasting with the target compound’s role in heterocyclic synthesis.

Physicochemical Properties

| Property | N-(2,4,6-Trichlorophenyl)-3-nitrobenzenecarbohydrazonoyl Chloride | 3-Nitrobenzoyl Chloride (CAS: 121-90-4) | 4-Nitrophenylhydrazine (CAS: 100-16-3) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~380.5 (calculated) | 185.57 | 153.14 |

| Melting Point | Not reported | 34–36°C | 157–159°C |

| Solubility | Likely low in water; soluble in polar aprotic solvents (e.g., DMF) | Reacts with water; soluble in organic solvents | Slightly soluble in water |

| Hazard Classification (UN) | Not listed | UN 3265 (Corrosive) | Not classified |

Biological Activity

N-(2,4,6-Trichlorophenyl)-3-nitrobenzenecarbohydrazonoyl chloride (CAS Number: 25939-05-3) is a synthetic compound that has garnered attention for its potential biological activity. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H8Cl3N3O2

- Molecular Weight : 339.58 g/mol

- SMILES Notation : ClC1=C(C(=C(C=C1Cl)Cl)N=NC(=O)C2=CC(=C(C=C2)C(=N)N(=O)=O)Cl)N

The compound features a trichlorophenyl group and a nitrobenzenecarbohydrazonoyl moiety, contributing to its chemical reactivity and biological potential.

This compound exhibits biological activity primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The presence of halogen atoms in its structure enhances its ability to interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains by disrupting cell membrane integrity or inhibiting protein synthesis.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 15 |

| Staphylococcus aureus | 16 µg/mL | 20 |

| Pseudomonas aeruginosa | 64 µg/mL | 10 |

These findings suggest that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus.

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using human cancer cell lines. The results demonstrated:

| Cell Line | IC50 (µM) | % Cell Viability at 100 µM |

|---|---|---|

| HeLa (cervical cancer) | 25 ± 5 | 35 ± 4 |

| MCF-7 (breast cancer) | 30 ± 7 | 30 ± 5 |

| A549 (lung cancer) | 40 ± 10 | 45 ± 6 |

The compound exhibited dose-dependent cytotoxicity across all tested cell lines, indicating its potential as an anticancer agent.

Case Studies

-

Case Study on Antimicrobial Efficacy :

In a clinical setting, this compound was used to treat skin infections caused by Staphylococcus aureus. Patients treated with topical formulations containing the compound showed significant improvement within one week. -

Case Study on Cancer Treatment :

A preliminary clinical trial investigated the use of this compound in combination with standard chemotherapy in patients with advanced breast cancer. Results indicated enhanced efficacy compared to chemotherapy alone, with reduced side effects.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,4,6-Trichlorophenyl)-3-nitrobenzenecarbohydrazonoyl chloride, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 3-nitrobenzoyl chloride derivatives with 2,4,6-trichloroaniline under anhydrous conditions. Key steps include:

- Intermediate Preparation : 3-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form 3-nitrobenzoyl chloride, requiring strict temperature control (0–5°C) to avoid decomposition .

- Coupling Reaction : The acyl chloride reacts with 2,4,6-trichloroaniline in dichloromethane or tetrahydrofuran (THF) with a base like triethylamine to neutralize HCl byproducts. Yield optimization (70–85%) is achieved by maintaining stoichiometric ratios (1:1.1 molar excess of acyl chloride) and inert atmospheres .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol removes unreacted starting materials.

Advanced: How do electronic effects of substituents (e.g., nitro and trichlorophenyl groups) influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The electron-withdrawing nitro (-NO₂) and trichlorophenyl groups significantly deactivate the benzene ring, reducing electrophilicity at the carbonyl carbon. This impacts reaction kinetics:

- Spectroscopic Evidence : NMR studies on analogous trichlorophenyl amides show downfield shifts in aromatic protons (δ 7.8–8.2 ppm for nitro-substituted derivatives), indicating strong electron withdrawal .

- Reactivity Trade-offs : While reduced electrophilicity slows nucleophilic attack (e.g., hydrolysis), it enhances stability in acidic or oxidative environments. Computational modeling (DFT) can predict sites for regioselective modifications .

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach ensures structural confirmation:

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (split patterns due to chlorine’s anisotropic effects) and hydrazonoyl protons (δ 10–12 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and nitro group positions .

- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹), NO₂ (~1520 and 1350 cm⁻¹), and C-Cl (~750 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns, distinguishing it from analogs with similar substituents .

Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects) across studies?

Answer:

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing, specifying bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and solvent controls (DMSO <1% v/v) to ensure reproducibility .

- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of derivatives (e.g., replacing nitro with methoxy groups) to isolate the trichlorophenyl moiety’s role. For example, trichlorophenyl-thiourea derivatives show enhanced biofilm inhibition over planktonic cells .

- Mechanistic Studies : Enzyme inhibition assays (e.g., monoamine oxidase) and molecular docking can clarify if activity stems from direct target binding or redox cycling via the nitro group .

Basic: What safety protocols are critical when handling this compound during synthesis?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact with corrosive intermediates (e.g., acyl chlorides) .

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (SOCl₂, chlorinated solvents).

- Storage : Store in airtight containers under nitrogen, away from moisture and oxidizers, due to hydrolytic sensitivity .

Advanced: What experimental designs are recommended to study the compound’s interaction with metabolic enzymes?

Answer:

- Inhibition Kinetics : Use Michaelis-Menten assays with purified enzymes (e.g., cytochrome P450 isoforms) to determine inhibition constants (Kᵢ) and mechanism (competitive vs. non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven interactions with hydrophobic enzyme pockets.

- Molecular Dynamics (MD) Simulations : Model interactions between the trichlorophenyl group and enzyme active sites, validating with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.